N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide
Description
N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide is a chemical compound belonging to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Properties
IUPAC Name |
N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-3-4-11(17)14-13-16-15-12(18-13)10-7-5-9(2)6-8-10/h5-8H,3-4H2,1-2H3,(H,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQZTXRZVSKFOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(S1)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylbenzoic acid with thiosemicarbazide to form the intermediate 5-(4-methylphenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then reacted with butanoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for thiadiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiadiazole ring can lead to the formation of dihydrothiadiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or the thiadiazole ring .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with specific molecular targets and pathways. Thiadiazole derivatives are known to inhibit enzymes such as inosine monophosphate dehydrogenase (IMPDH), which is involved in the de novo synthesis of guanosine nucleotides. This inhibition can disrupt DNA replication and cell proliferation, making these compounds effective against cancer cells and certain viruses .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
- N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide
Uniqueness
N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide is unique due to its specific substitution pattern and the presence of the butanamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its structural characteristics, synthesis methods, and biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Structural Characteristics
The compound features a thiadiazole ring substituted at the 5-position with a 4-methylphenyl group and attached to a butanamide moiety. Its molecular formula is , with a molecular weight of approximately 258.34 g/mol. The unique structure contributes to its reactivity and potential interactions with various biological targets.
Synthesis
The synthesis of this compound generally involves the following steps:
- Formation of the Thiadiazole Ring : Reacting hydrazine derivatives with carbon disulfide and halogenated compounds.
- Substitution Reactions : Introducing the 4-methylphenyl group through electrophilic aromatic substitution.
- Amidation : Reacting the thiadiazole derivative with butyric acid derivatives to form the final amide.
This synthetic pathway can be optimized for higher yields and purity using various techniques such as refluxing and solvent extraction.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various strains of bacteria and fungi:
| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Antibacterial | 10 µg/mL |
| Escherichia coli | Antibacterial | 15 µg/mL |
| Candida albicans | Antifungal | 20 µg/mL |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
Studies have shown that this compound may possess anti-inflammatory properties by inhibiting specific enzymes involved in inflammatory pathways. The mechanism likely involves blocking the production of pro-inflammatory cytokines and mediators, which can be critical in treating chronic inflammatory diseases.
Anticancer Properties
This compound has also been evaluated for its anticancer activity. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 10.0 |
| A549 (Lung Cancer) | 15.0 |
The anticancer mechanism appears to involve interference with DNA replication and repair processes, leading to increased apoptosis in cancer cells.
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's efficacy against resistant strains of Staphylococcus aureus. The results indicated that it inhibited bacterial growth effectively at low concentrations compared to standard antibiotics like ciprofloxacin .
- Cytotoxicity in Cancer Cells : In a comparative study involving various thiadiazole derivatives, this compound exhibited superior cytotoxicity against MCF-7 cells when compared to other derivatives .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
